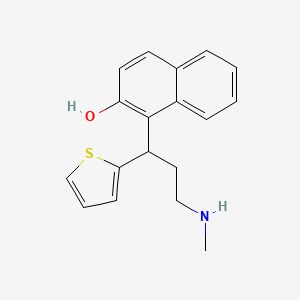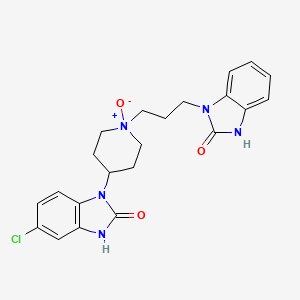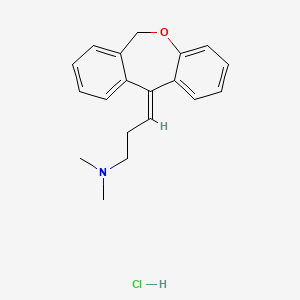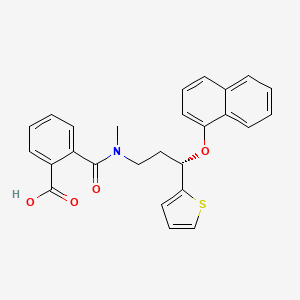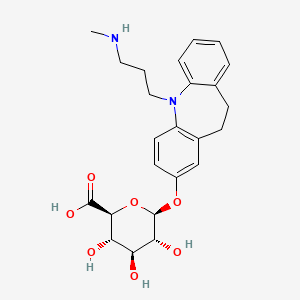
Phenyl O-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl O-Glucuronide Sodium Salt is a biomedical product utilized for detecting and quantifying Phenyl O-Glucuronide, a metabolite of various drugs, including opioids like codeine and morphine . It has a molecular formula of C12H13O7Na and a molecular weight of 292.22 .
Synthesis Analysis
The synthesis of glucuronide metabolites involves several reactions such as glucuronidation, sulfonation, and methylation . The synthesis of glucuronide metabolites of phenolic xenoestrogens triclosan and 2-phenylphenol, namely triclosan-O-glucuronide (TCS-G; 1), and 2-phenylphenol-O-glucuronide (OPP-G; 2), were achieved for use as analytical standards .
Molecular Structure Analysis
The molecular structure of Phenyl O-Glucuronide Sodium Salt is complex and involves several functional groups. The structure includes a glucuronide moiety, which is a sugar derivative, and a phenyl group, which is a ring structure derived from benzene .
Chemical Reactions Analysis
Phenolic compounds undergo several reactions such as glucuronidation, sulfonation, and methylation . Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role .
Mécanisme D'action
While the exact mechanism of action for Phenyl O-Glucuronide Sodium Salt is not specified in the sources, it’s known that glucuronides in general play a significant role in the detoxification of xenobiotics. They are often involved in drug metabolism, where they help to make foreign substances more water-soluble and thus easier to excrete from the body .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenyl O-Glucuronide Sodium Salt involves the conversion of Phenol to Phenyl Glucuronide, followed by the conversion of Phenyl Glucuronide to Phenyl O-Glucuronide Sodium Salt.", "Starting Materials": [ "Phenol", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Phenol is reacted with Glucuronic acid in the presence of Sodium hydroxide to form Phenyl Glucuronide.", "Step 2: Phenyl Glucuronide is then reacted with Methanol and Acetone to form Phenyl O-Glucuronide Sodium Salt." ] } | |
Numéro CAS |
20838-63-5 |
Formule moléculaire |
C12H13O7Na |
Poids moléculaire |
292.22 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



